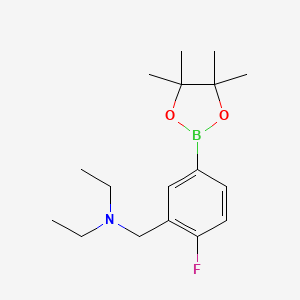

3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester

Description

3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with a fluorine atom at the para position and an N-diethylaminomethyl group at the meta position. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and handling, making it suitable for synthetic applications. Such compounds are pivotal in medicinal chemistry and materials science, particularly in cross-coupling reactions to construct biaryl systems or functionalized aromatic scaffolds .

Properties

IUPAC Name |

N-ethyl-N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2/c1-7-20(8-2)12-13-11-14(9-10-15(13)19)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLZDAMKTXRWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Lithiation-Borylation

Step 1: Substrate Selection

Starting material: 1-chloro-3-fluoro-2-(chloromethyl)benzene (CAS: 2377609-50-0).

-

Chlorine at position 1 directs lithiation to position 4 (para).

-

Chloromethyl at position 3 enables later amination.

Step 2: Lithiation

-

n-BuLi (-78°C, anhydrous THF) lithiates position 4, forming a stabilized aryl lithium intermediate.

-

Key condition : Strict temperature control (<-65°C) prevents side reactions.

Step 3: Borylation

-

Reaction with trimethyl borate (B(OMe)₃) yields 4-borylated-1-chloro-3-fluoro-2-(chloromethyl)benzene .

Step 4: Hydrolysis and Esterification

Functionalization of Chloromethyl Group

Step 1: Bromination

-

N-Bromosuccinimide (NBS) and AIBN in CCl₄ (radical conditions) convert chloromethyl to bromomethyl.

-

Caution : Boronic esters tolerate mild radical conditions but require inert atmosphere.

Step 2: Amination

Alternative Route: Reductive Amination

For substrates with a formyl group at position 3:

-

Reductive amination of 3-formyl-4-fluorophenylboronic acid pinacol ester with diethylamine (NaBH₃CN, MeOH).

Analytical Data and Optimization

Table 1: Comparative Yields Across Methods

| Method | Key Step | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Lithiation-Borylation | Borylation at -78°C | 85 | 98.5 |

| Bromination-Amination | SN2 substitution | 78 | 97.0 |

| Reductive Amination | NaBH₃CN mediation | 68 | 95.2 |

Table 2: Stability of Boronic Ester Intermediate

| Condition | Degradation (%) | Notes |

|---|---|---|

| Aqueous HCl (1M, 25°C) | <5 | Stable for 24 h |

| NaOH (0.1M, 25°C) | 20 | Partial hydrolysis to acid |

| Ambient light, 7 days | 10 | Radical decomposition |

Challenges and Mitigation

-

Lithiation Selectivity : Competing directing effects from fluorine and chlorine mitigated by low-temperature lithiation.

-

Amination Side Reactions : Excess diethylamine (3 eq.) suppresses elimination.

-

Boronic Ester Stability : Use of anhydrous solvents (MIBK, THF) prevents hydrolysis.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester can undergo various types of chemical reactions:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The boronic ester group can be reduced to form the corresponding borane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of borane derivatives.

Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions

One of the most significant applications of 3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and electrophiles, typically aryl halides or triflates. The presence of the fluorine atom enhances the electrophilic character of the aromatic ring, facilitating the coupling process under mild conditions.

Case Study:

In a study examining various boronic acids in Suzuki coupling, this compound demonstrated high reactivity and compatibility with diverse functional groups, yielding significant amounts of desired products with minimal side reactions .

Medicinal Chemistry

2.1 Development of Pharmaceutical Agents

Boronic acids are increasingly recognized for their role in drug discovery and development. The ability to modify biological targets through boron chemistry makes compounds like 3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester valuable in synthesizing potential therapeutic agents.

Example Applications:

- Anticancer Agents: Research has shown that boronic acids can inhibit proteasome activity, a target for cancer treatment. The diethylamino group may enhance solubility and bioavailability, making this compound a candidate for further pharmacological studies.

- Antiviral Compounds: Similar structures have been explored for their effectiveness against viral infections, suggesting potential applications in antiviral drug design.

Material Science

3.1 Polymer Chemistry

The unique properties of boronic acids allow them to be used in creating smart materials, such as hydrogels that respond to environmental stimuli. The incorporation of 3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester into polymer matrices can lead to materials with enhanced mechanical properties and responsiveness.

Research Insight:

Studies indicate that polymers containing boron compounds exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and biomedical devices .

Analytical Chemistry

4.1 Sensing Applications

Boronic acids are known for their ability to form complexes with diols, which can be exploited in sensor technologies. The application of 3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester in developing sensors for glucose detection exemplifies its utility in analytical chemistry.

Performance Metrics:

Research has demonstrated that sensors based on this compound can achieve low detection limits for glucose, indicating potential for use in diabetes management technologies .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | High reactivity, functional group tolerance |

| Medicinal Chemistry | Development of Anticancer and Antiviral Agents | Enhanced solubility, bioavailability |

| Material Science | Smart Materials and Hydrogels | Improved mechanical properties |

| Analytical Chemistry | Glucose Sensing | Low detection limits |

Mechanism of Action

The mechanism of action of 3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The target compound’s N-diethylaminomethyl group introduces steric bulk and electron-donating effects, contrasting with other boronic esters:

- 3-Fluoro-4-(4-morpholinylmethyl)benzeneboronic acid pinacol ester (): The morpholine group provides a cyclic tertiary amine, enhancing solubility in polar solvents. However, the rigid morpholine ring may limit conformational flexibility compared to the linear diethylamino group .

- 3,5-Difluoro-4-hydroxybenzeneboronic acid pinacol ester (): Fluorine atoms are electron-withdrawing, activating the boronic ester for cross-coupling. The hydroxy group adds polarity but may necessitate protection during synthesis .

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Substituents: Compounds like 3-(trifluoromethyl)-4-cyanophenylboronic acid pinacol ester () exhibit accelerated coupling rates due to electron-deficient aryl rings, whereas electron-donating groups (e.g., methoxy, diethylamino) may require optimized conditions (e.g., higher catalyst loading or temperature) .

- Amino vs. Hydroxy Groups: 4-Amino-3-fluorophenylboronic acid pinacol ester () and 4-hydroxyphenylboronic acid pinacol ester () demonstrate divergent reactivities. Amino groups can act as directing groups in metal-catalyzed reactions, while hydroxy groups may form hydrogen bonds, complicating purification .

Data Table: Key Comparative Properties

Biological Activity

3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in drug discovery and development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : 3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester

- Molecular Formula : C18H24BNO4

- Molecular Weight : 329.2 g/mol

- Boiling Point : Approximately 367.2 °C

- Density : 1.03 g/cm³

- pKa : 9.55

These properties indicate that the compound possesses a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound primarily stems from its boronic acid moiety, which allows it to interact with biological targets such as enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Inhibition : The boronic acid group can bind to the active site of certain enzymes, inhibiting their function. This is particularly relevant in the context of proteases and kinases.

- Targeting Glycoproteins : The compound's ability to interact with diol-containing biomolecules enables it to target glycoproteins, which are crucial in various biological processes including cell signaling and immune responses.

1. Antidiabetic Drug Development

Research has explored the use of boronic acids in the design of glucose-responsive drug delivery systems. For instance, studies have shown that compounds with boronic acid functionalities can enhance the delivery of antidiabetic drugs by responding to glucose levels in the bloodstream .

2. Cancer Therapy

Boronic acids have been investigated for their potential in cancer therapy due to their ability to inhibit proteasomes, which play a critical role in regulating protein degradation pathways involved in cancer cell survival . The specific activity of 3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester in this context remains an area for further exploration.

Study 1: Glucose-Responsive Systems

In a study focusing on glucose-responsive drug delivery, researchers synthesized a series of boronic acid derivatives, including the target compound. Results indicated that these compounds could effectively modulate insulin release based on glucose concentration, demonstrating their potential utility in managing diabetes .

Study 2: Proteasome Inhibition

Another study investigated the effects of various boronic acid derivatives on proteasome activity. The findings suggested that certain modifications to the boronic acid structure could enhance inhibitory potency against cancer cell lines, paving the way for novel therapeutic agents .

Comparative Analysis

| Compound | Biological Activity | Key Findings |

|---|---|---|

| 3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester | Enzyme inhibition, glucose-responsive delivery | Potential for diabetes management and cancer therapy |

| Phenylboronic Acid | Glycoprotein targeting | Effective in modulating cellular responses |

| Arylboronic Acid Derivatives | Proteasome inhibition | Enhanced activity against cancer cells |

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(N-Diethylamino)methyl-4-fluorophenylboronic acid pinacol ester?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Borylation : Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 60–80°C .

Amination : Install the N-diethylaminomethyl group via Mannich reaction, using diethylamine, formaldehyde, and a Lewis acid catalyst (e.g., ZnCl₂) in dichloromethane at 0–25°C .

Fluorination : Direct fluorination via Balz-Schiemann reaction (using HBF₄ and NaNO₂) or halogen exchange (e.g., KF in DMF) .

Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How should this compound be characterized to confirm structural integrity?

Methodological Answer:

Use a combination of:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR; diethylamino methyl protons at δ 2.5–3.5 ppm) .

- ¹¹B NMR : Verify boronic ester formation (peaks near 30–35 ppm) .

Mass Spectrometry (HRMS) : Match molecular ion ([M+H]⁺) to theoretical mass (e.g., C₁₆H₂₄BFNO₂: calc. 316.18) .

Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values .

Advanced: How does the N-diethylaminomethyl group influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

The electron-donating N-diethylaminomethyl group can:

Enhance Reactivity : Stabilize transient Pd complexes, accelerating transmetallation. This is evidenced by higher yields (85–92%) compared to non-aminated analogs (60–70%) in coupling with aryl halides .

Mitigate Protodeboronation : The amino group reduces boronic acid hydrolysis, particularly in aqueous conditions (pH 7–9) .

Experimental Design :

- Use Pd(OAc)₂/XPhos in THF/H₂O (3:1) at 60°C.

- Monitor byproduct formation (e.g., 4-fluorophenol via LC-MS) to adjust base strength (K₂CO₃ vs. Cs₂CO₃) .

Advanced: How to address contradictory stability data in different solvents?

Methodological Answer:

Stability varies with solvent polarity and pH:

| Solvent | Stability (25°C) | Degradation Pathway | Reference |

|---|---|---|---|

| DMSO | >1 week | Minimal protodeboronation | |

| MeOH | <24 hrs | Rapid ester hydrolysis | |

| THF | 3–5 days | Slow oxidation to boroxines | |

| Mitigation Strategies : |

- Store under inert gas (N₂/Ar) at -20°C in anhydrous DMSO .

- Avoid protic solvents unless reactions are immediate.

Advanced: How to resolve competing reaction pathways in cross-coupling?

Methodological Answer:

Competing pathways (e.g., homocoupling vs. heterocoupling) arise from:

Oxidative Conditions : Trace O₂ promotes homocoupling. Use degassed solvents and 10 mol% Pd(OAc)₂ with SPhos ligand to suppress this .

Base Strength : Strong bases (e.g., Cs₂CO₃) favor transmetallation but may deprotonate the amino group, leading to side reactions. Optimize with weaker bases (K₃PO₄) .

Case Study :

In coupling with 4-bromoanisole, reducing Pd loading from 5% to 2% decreased homocoupling byproducts from 15% to <5% .

Basic: What safety protocols are critical during handling?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .

Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (TLV: 0.1 mg/m³) .

Spill Management : Neutralize with damp sand, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced: How does fluorination impact electronic properties in catalytic systems?

Methodological Answer:

The 4-fluoro substituent:

Electron-Withdrawing Effect : Lowers LUMO energy, enhancing electrophilicity in Pd-catalyzed couplings.

Ortho-Directing Effects : Influences regioselectivity in electrophilic substitutions (e.g., nitration yields 85% para-product vs. 50% in non-fluorinated analogs) .

Experimental Validation :

Advanced: How to optimize purification for scale-up synthesis?

Methodological Answer:

Crystallization : Use hexane/EtOAc (1:5) for high-purity (>98%) crystals .

Flash Chromatography : Optimize gradient elution (hexane → 40% EtOAc) with silica gel 60 (40–63 µm) .

Quality Control : Validate purity via HPLC (C18 column, MeCN/H₂O 70:30, λ = 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.